molecular formula C23H13Cl2FN2O5 B12126962 [(3-chloro-4-fluorophenyl)carbamoyl]methyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

[(3-chloro-4-fluorophenyl)carbamoyl]methyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B12126962
M. Wt: 487.3 g/mol
InChI Key: TYSOSBYDWNJAGJ-UHFFFAOYSA-N
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Description

[(3-chloro-4-fluorophenyl)carbamoyl]methyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-chloro-4-fluorophenyl)carbamoyl]methyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core isoindole structure, followed by the introduction of the carbamoyl and dioxo groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and advanced purification methods. The use of automated systems and high-throughput screening can optimize the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(3-chloro-4-fluorophenyl)carbamoyl]methyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions, typically involving reagents like chlorine, nitric acid, or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[(3-chloro-4-fluorophenyl)carbamoyl]methyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-chloro-4-fluorophenyl)carbamoyl]methyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its full mechanism.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical reactions.

Uniqueness

[(3-chloro-4-fluorophenyl)carbamoyl]methyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate stands out due to its unique combination of functional groups and potential applications. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H13Cl2FN2O5

Molecular Weight

487.3 g/mol

IUPAC Name

[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C23H13Cl2FN2O5/c24-16-3-1-2-4-19(16)28-21(30)14-7-5-12(9-15(14)22(28)31)23(32)33-11-20(29)27-13-6-8-18(26)17(25)10-13/h1-10H,11H2,(H,27,29)

InChI Key

TYSOSBYDWNJAGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)NC4=CC(=C(C=C4)F)Cl)Cl

Origin of Product

United States

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